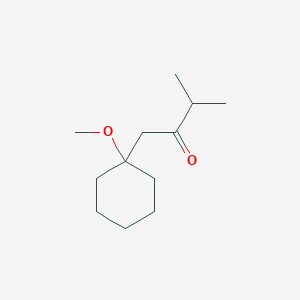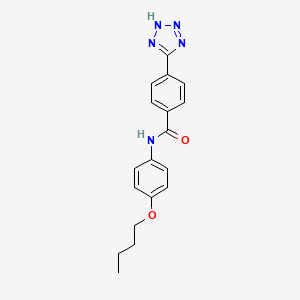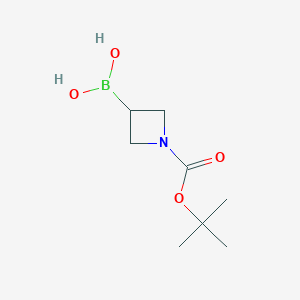
(1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid: is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protected azetidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the azetidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Boronic Acid Formation: The boronic acid moiety is introduced through reactions involving boron-containing reagents, such as boronic esters or boron trifluoride.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid can undergo oxidation reactions to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid is used as a building block in the synthesis of complex organic molecules.
Cross-Coupling Reactions: It is a key reagent in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various surfaces or carriers.
Industry:
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The Boc-protected azetidine ring provides stability and specificity in these interactions.
Comparaison Avec Des Composés Similaires
(1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a boronic acid group.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Features a tetrahydropyridine ring instead of an azetidine ring.
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate: Contains a dioxaborolane group instead of a boronic acid group.
Uniqueness: (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid is unique due to its combination of a Boc-protected azetidine ring and a boronic acid group. This combination provides specific reactivity and stability, making it valuable in various chemical and biological applications.
Propriétés
Formule moléculaire |
C8H16BNO4 |
|---|---|
Poids moléculaire |
201.03 g/mol |
Nom IUPAC |
[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]boronic acid |
InChI |
InChI=1S/C8H16BNO4/c1-8(2,3)14-7(11)10-4-6(5-10)9(12)13/h6,12-13H,4-5H2,1-3H3 |
Clé InChI |
HJHDNJORHKZPTI-UHFFFAOYSA-N |
SMILES canonique |
B(C1CN(C1)C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


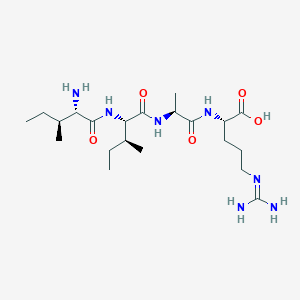
![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
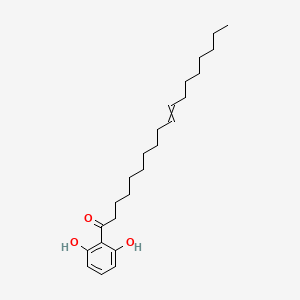
![3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid](/img/structure/B12521839.png)
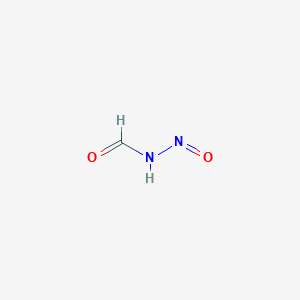
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12521851.png)
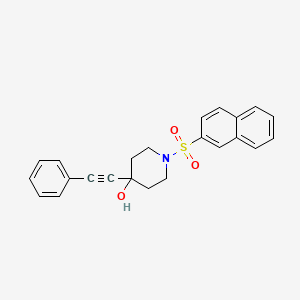
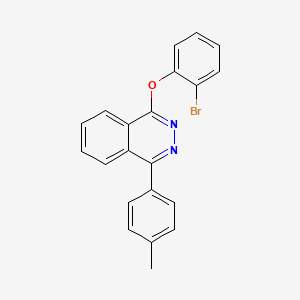
![(3r)-3-[(Triethylsilyl)oxy]pyrrolidine](/img/structure/B12521861.png)
![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)
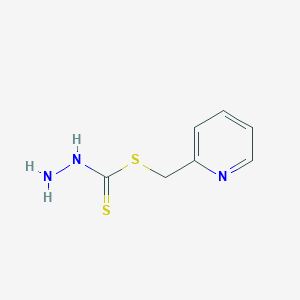
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12521881.png)
